molecular formula C17H26N2O5 B13927857 Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate

Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate

Cat. No.: B13927857
M. Wt: 338.4 g/mol
InChI Key: RAZWACBGRDTKQY-UHFFFAOYSA-N
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Description

Benzyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(2-hydroxyethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(2-hydroxyethyl)carbamate typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(2-hydroxyethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Benzyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(2-hydroxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(2-hydroxyethyl)carbamate involves the protection of amines through the formation of a stable carbamate linkage. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(2-hydroxyethyl)carbamate is unique due to its specific structure, which allows for selective protection and deprotection of amines. This makes it particularly useful in complex organic synthesis and peptide chemistry.

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-15(21)18-9-10-19(11-12-20)16(22)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)

InChI Key

RAZWACBGRDTKQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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